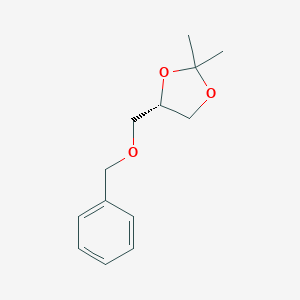

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Description

Reactivity of Starting Materials

- Solketal : The primary alcohol at the 4-position is selectively activated for alkylation due to steric protection of the dioxolane ring.

- Benzyl Chloride : A robust electrophile that reacts with deprotonated alcohols under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for its strong base strength and compatibility with polar aprotic solvents.

Table 1: Starting Material Properties

| Component | CAS Number | Molecular Formula | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| (S)-(+)-Solketal | 1707-77-3 | C₆H₁₂O₃ | 88–90 (1 mmHg) | Miscible in THF |

| Benzyl Chloride | 100-44-7 | C₇H₇Cl | 179 | Soluble in DMF |

Properties

IUPAC Name |

(4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFDSKSLTCMIPB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Base : Sodium hydride (NaH) in a tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) solvent system.

-

Temperature : 0°C (initial alkylation) → 20°C (completion).

-

Duration : 4 hours total.

The process begins with deprotonation of the hydroxyl group in (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol by NaH, generating a nucleophilic alkoxide. Benzyl chloride then undergoes an SN2 reaction with the alkoxide, forming the benzyl ether linkage while retaining the stereochemical integrity of the dioxolane ring. The use of DMF enhances solubility, while THF moderates reaction exothermicity.

Purification and Yield

Post-reaction, the mixture is quenched with saturated ammonium chloride and extracted with ethyl acetate. Sequential washes with water and brine remove residual DMF and inorganic salts. After drying over anhydrous MgSO4, solvent evaporation yields the crude product with 100% conversion.

Enantioselective Resolution Strategies

While the Fujifilm method relies on a chiral starting material, alternative approaches resolve racemic mixtures using chiral auxiliaries. A study in The Journal of Organic Chemistry demonstrates the use of (S)-(−)-1-phenylethylamine to isolate enantiomerically pure dioxolane derivatives. Although applied to a structural analog, this strategy highlights generalizable principles:

Key Steps in Diastereomeric Salt Formation

-

Reaction with Chiral Amines : A racemic dioxolane-carboxylic acid is treated with (S)-(−)-1-phenylethylamine in acetonitrile at 70°C.

-

Selective Crystallization : The resultant diastereomeric salts exhibit divergent solubilities, enabling isolation of the desired (S)-enantiomer via iterative recrystallization in ethyl acetate/isopropanol.

-

Acid Liberation : The purified salt is treated with HCl to regenerate the free carboxylic acid, which is subsequently reduced or functionalized.

This method, while effective for analogs, requires additional steps to introduce the benzyloxymethyl group, making it less direct than the Fujifilm approach.

Comparative Analysis of Synthetic Approaches

Advantages and Limitations

-

Direct Alkylation : Superior yield and simplicity but requires enantiomerically pure starting material.

-

Resolution Methods : Broader substrate applicability but lower efficiency.

-

Industrial Protocols : Scalable yet necessitate post-functionalization for benzyloxymethyl introduction.

Reaction Optimization and Troubleshooting

Critical Parameters

-

Base Strength : Weaker bases (e.g., K2CO3) result in incomplete deprotonation, while stronger bases (e.g., LDA) may degrade the dioxolane ring.

-

Solvent Polarity : Polar aprotic solvents (DMF) stabilize the alkoxide intermediate, but excess DMF complicates purification.

-

Temperature Control : Exceeding 20°C during alkylation risks racemization via ring-opening.

Scientific Research Applications

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur without interference from hydroxyl groups.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drug candidates and can be used to modify the pharmacokinetic properties of active pharmaceutical ingredients.

Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane primarily involves its role as a protecting group. The benzyloxymethyl group can be introduced to an alcohol, protecting it from unwanted reactions. Under acidic conditions, the protecting group can be removed, regenerating the free alcohol. This process involves the cleavage of the benzyloxymethyl group, facilitated by the acidic environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Chloromethyl-2,2-dimethyl-1,3-dioxolane

- Structure : Chloromethyl substituent instead of benzyloxymethyl.

- Properties :

- Applications : Key intermediate in pharmaceuticals; chiral separation essential for enantiopure drug synthesis .

Solketal (4-Hydroxymethyl-2,2-dimethyl-1,3-dioxolane)

- Structure : Hydroxymethyl substituent.

- Properties :

- Polar due to hydroxyl group, enhancing water solubility compared to benzyloxymethyl derivatives.

- Applications : Biofuel additive (reduces viscosity in biodiesel) .

4-Azidomethyl-2,2-dimethyl-1,3-dioxolane

Stereochemical Variations

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

- Key Difference : Opposite configuration at the 4-position.

- Separation : Chiral chromatography (e.g., CHIRAL ART Cellulose-SB) resolves enantiomers .

- Impact : Enantiomers exhibit distinct biological activities and synthetic utility .

Diastereomeric Derivatives

Substituent Position and Size Effects

- 2,2-Dimethyl-1,3-dioxolane (Parent Compound) :

- 4-(2-Methoxyphenethyl)-2,2-dimethyl-1,3-dioxolane :

Research Findings and Data

Comparative Physicochemical Data

Biological Activity

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a compound belonging to the dioxolane class, which has garnered attention for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 198.23 g/mol

- Flash Point : 100°C

- Refractive Index : n20/D 1.496

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features contribute to various biological interactions.

Antimicrobial Activity

Research indicates that dioxolane derivatives can exhibit antimicrobial properties. For instance, a study highlighted the synthesis of 1,3-dioxolanes and their derivatives showing activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antileishmanial Activity

Recent findings suggest that compounds similar to this compound may possess antileishmanial properties. A study evaluating endoperoxides and their derivatives demonstrated significant inhibitory effects on Leishmania donovani growth, indicating potential therapeutic applications for dioxolanes in treating leishmaniasis .

Synthesis and Applications

This compound can be synthesized through various methods involving glycerin and acetonide reagents. The synthesis process typically yields high purity and is characterized by several steps including acetalization reactions .

Synthesis Process Overview

- Starting Materials : Glycerin and halogenated reagents.

- Reaction Conditions : Polar aprotic solvents like DMF or DMSO are used under acidic conditions.

- Yield : Approximately 54% under optimal conditions.

Case Study 1: Synthesis of Antileishmanial Compounds

A recent study synthesized a series of dioxolanes to evaluate their efficacy against Leishmania species. The results indicated that specific modifications in the dioxolane structure could enhance bioactivity and selectivity towards the parasite while minimizing cytotoxicity to mammalian cells.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Dioxolane A | 12 ± 1 | 100 ± 5 | 8.33 |

| Dioxolane B | 15 ± 2 | 90 ± 4 | 6.00 |

| Dioxolane C | 10 ± 1 | 80 ± 3 | 8.00 |

This table illustrates the promising selectivity of certain dioxolanes for targeting Leishmania compared to normal cells .

Case Study 2: Development of Bio-Based Solvents

Another study explored the potential of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as a bio-based solvent derived from glycerol. The study emphasized the importance of evaluating toxicity and functional proficiency in solvent applications, which could parallel investigations into the biological activity of related dioxolanes .

Q & A

Q. What are the standard synthetic routes for preparing (S)-4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, and how is stereochemical purity ensured?

The compound is typically synthesized via nucleophilic substitution or etherification. A common method involves reacting 2,2-dimethyl-1,3-dioxolane-4-methanol with benzyl bromide (BnBr) in the presence of a strong base like NaH in tetrahydrofuran (THF). For example, benzylation of the alcohol precursor under anhydrous conditions at 0°C, followed by warming to room temperature, yields the product after purification via silica gel chromatography . Stereochemical integrity is maintained by using enantiomerically pure starting materials (e.g., (S)-configured precursors) and confirmed by chiral HPLC or optical rotation measurements .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include the benzyloxy methylene group (δ ~4.5–4.9 ppm for -CH2-O-Bn), dioxolane ring protons (δ ~3.4–4.3 ppm), and the two methyl groups (δ ~1.3–1.4 ppm) .

- Mass spectrometry : MALDI-TOF or ESI-MS confirms the molecular ion peak (e.g., [M+Na]⁺ at m/z 279 for C₁₄H₁₈O₃) .

- Optical rotation : Specific rotation values (e.g., [α]D²⁰ = -25.0° for derivatives) verify enantiopurity .

Advanced Research Questions

Q. What challenges arise in functionalizing this compound for asymmetric catalysis, and how are they addressed?

The benzyloxymethyl group can sterically hinder reactions at the dioxolane ring. For example, attempts to polymerize ethylene oxide (EO) using derivatives like 4-bromomethyl-2,2-dimethyl-1,3-dioxolane often result in incomplete terminal group conversion due to steric or electronic effects. Solutions include:

- Protection/deprotection strategies : Temporarily masking reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct reactivity .

- Chiral ligands : Derivatives like (4S,5S)-DIOP (a bisphosphine ligand) enable asymmetric hydrogenation by coordinating metal catalysts while maintaining stereochemical control .

- Kinetic resolution : Monitoring reaction progress via ¹H NMR to optimize conditions for full conversion .

Q. How does the benzyloxymethyl group influence regioselectivity in cross-coupling reactions?

The benzyloxymethyl group acts as an electron-donating substituent, directing electrophilic attacks to specific positions on the dioxolane ring. For instance, in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the bulky benzyl group favors reactions at less hindered sites, such as the methylene adjacent to the dioxolane oxygen. This regioselectivity is confirmed by NOE NMR experiments and X-ray crystallography of intermediates .

Q. What are the limitations of using this compound in polymerization, and how can side reactions be minimized?

Polymerization attempts (e.g., with fluoroolefins) often face incomplete chain propagation due to steric bulk or competing side reactions (e.g., ether cleavage). Mitigation strategies include:

- Low-temperature initiators : Using non-volatile seed polymers to control initiation kinetics .

- End-group analysis : MALDI-TOF mass spectrometry identifies undesired termination products (e.g., bromine or hydroxyl end groups) .

- Solvent optimization : Polar aprotic solvents like DMF enhance solubility and reduce aggregation .

Data Contradiction Analysis

Q. Discrepancies in reported yields for benzylation reactions: How should researchers reconcile variability?

Yields for benzylation range from 66% to 85% across studies . This variability stems from:

- Base selection : NaH vs. K₂CO₃ (the latter may underperform in anhydrous conditions).

- Purification methods : Silica gel chromatography vs. distillation, where losses occur with volatile byproducts.

Researchers should replicate conditions from high-yield protocols (e.g., NaH/THF at 0°C) and confirm purity via TLC or GC-MS before scaling .

Methodological Recommendations

- Stereochemical preservation : Store the compound under inert gas (N₂/Ar) at 2–8°C to prevent racemization .

- Handling air-sensitive derivatives : Use Schlenk techniques for phosphine-containing analogs (e.g., DIOP ligands) .

- Troubleshooting polymerization : Pre-purify monomers via recrystallization to remove inhibitors like stabilizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.